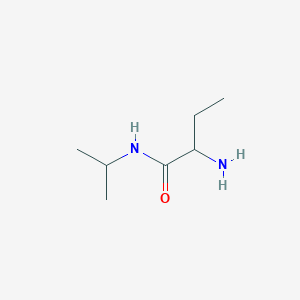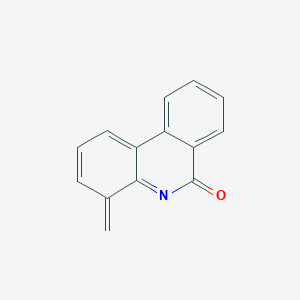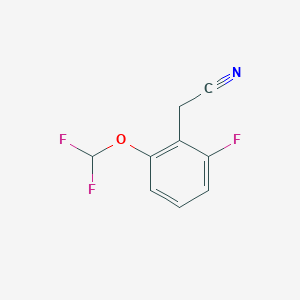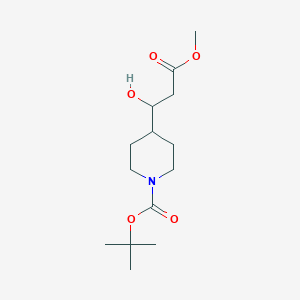![molecular formula C28H44O3 B12328891 1,25-Dihydroxyvitamin D2-[D3] CAS No. 1261254-46-9](/img/structure/B12328891.png)
1,25-Dihydroxyvitamin D2-[D3]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,25-Dihydroxyvitamin D2-[D3] is a biologically active form of vitamin D, which plays a crucial role in calcium and phosphorus metabolism in the human body. It is derived from two primary sources: ergocalciferol (vitamin D2) from plants and cholecalciferol (vitamin D3) from animal products. This compound is essential for maintaining bone health, immune function, and various other physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
1,25-Dihydroxyvitamin D2-[D3] is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of vitamin D2 or D3 to 25-hydroxyvitamin D2 or D3 in the liver. This is followed by a second hydroxylation in the kidneys, catalyzed by the enzyme CYP27B1, to produce 1,25-dihydroxyvitamin D2 or D3 .
Industrial Production Methods
Industrial production of 1,25-dihydroxyvitamin D2-[D3] typically involves the use of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. Immunoaffinity extraction is often employed to isolate the compound from biological samples, ensuring high purity and accuracy .
化学反应分析
Types of Reactions
1,25-Dihydroxyvitamin D2-[D3] undergoes various chemical reactions, including:
Hydroxylation: The primary reactions involve hydroxylation at specific positions on the vitamin D molecule.
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: Involves the replacement of specific functional groups to modify the compound’s activity
Common Reagents and Conditions
Hydroxylation: Catalyzed by enzymes such as CYP27B1 and CYP24A1.
Oxidation and Reduction: Typically involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Often carried out under mild conditions using reagents like halogens or alkylating agents
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of vitamin D, which have different biological activities and functions .
科学研究应用
1,25-Dihydroxyvitamin D2-[D3] has a wide range of scientific research applications, including:
作用机制
1,25-Dihydroxyvitamin D2-[D3] exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the DNA, modulating the expression of target genes. This process influences various physiological functions, including calcium absorption in the intestines, bone mineralization, and immune response .
相似化合物的比较
Similar Compounds
25-Hydroxyvitamin D2 and D3: Precursors to 1,25-dihydroxyvitamin D2-[D3], these compounds are hydroxylated in the liver and kidneys to produce the active form.
24,25-Dihydroxyvitamin D: Another hydroxylated form of vitamin D, involved in the regulation of calcium and phosphorus metabolism.
20-Hydroxyvitamin D3: A non-calcemic analog of vitamin D, studied for its potential therapeutic applications.
Uniqueness
1,25-Dihydroxyvitamin D2-[D3] is unique due to its high biological activity and its role as the primary regulator of calcium and phosphorus homeostasis. Its ability to modulate gene expression through the VDR makes it a critical compound in various physiological processes and therapeutic applications .
属性
CAS 编号 |
1261254-46-9 |
|---|---|
分子式 |
C28H44O3 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i3D2,12D |
InChI 键 |
ZGLHBRQAEXKACO-NZKOVVDYSA-N |
手性 SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)O)[2H] |
规范 SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)
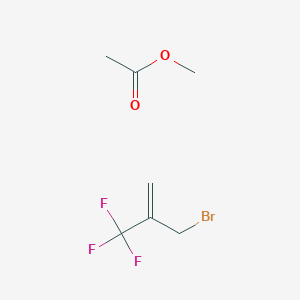
![7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12328844.png)
